

Investigating Insulin Secretion Pathways Using Amylin (8-37): Application Notes and Protocols

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Compound of Interest

Compound Name: Amylin (8-37), human

Cat. No.: B15569465

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Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone that is co-secreted with insulin from pancreatic β -cells in response to nutrient stimuli. It plays a significant role in glycemic regulation by slowing gastric emptying, promoting satiety, and suppressing glucagon secretion. To elucidate the precise physiological and pathophysiological roles of endogenous amylin in insulin secretion, specific and potent antagonists are invaluable tools. Amylin (8-37) is a truncated analog of amylin that acts as a competitive antagonist at the amylin receptor, thereby blocking the effects of endogenous amylin. This document provides detailed application notes and experimental protocols for utilizing Amylin (8-37) to investigate insulin secretion pathways in pancreatic islets.

Mechanism of Action

Amylin exerts its effects by binding to a heterodimeric G protein-coupled receptor composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP). There are three RAMP subtypes (RAMP1, RAMP2, and RAMP3) that can associate with the CTR to form different amylin receptor isoforms with distinct pharmacological properties. In pancreatic β -cells, the activation of amylin receptors by endogenous amylin is thought to modulate insulin secretion in an autocrine or paracrine manner. Amylin (8-37) competitively binds to these receptors, preventing the binding of native amylin and thereby inhibiting its downstream signaling effects on insulin release.

Data Presentation

The following table summarizes quantitative data from a study investigating the effect of Amylin (8-37) on insulin secretion from perfused rat islets. This data demonstrates the dose-dependent inhibitory effect of amylin (IAPP) on stimulated insulin release and the antagonistic action of Amylin (8-37).

Treatment Condition	Insulin Release (% of Control)	Fold Change vs. Stimulated Control
Stimulated Control (8 mM Glucose + 0.2 μ M Carbachol)	100%	1.0
+ 10^{-7} M IAPP	68%	0.68
+ 1.5×10^{-6} M IAPP	38%	0.38
+ 10^{-5} M IAPP	30%	0.30
+ 1.5×10^{-6} M IAPP + 10^{-5} M Amylin (8-37)	78%	0.78
+ 4×10^{-5} M Amylin (8-37) (alone)	148%	1.48

Data adapted from a study on perfused rat islets, showing that Amylin (8-37) can antagonize the inhibitory effect of IAPP and, at higher concentrations, can increase insulin secretion on its own, suggesting a tonic inhibitory role for endogenous amylin.

Experimental Protocols

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Amylin (8-37)

This protocol describes a static incubation assay to assess the effect of Amylin (8-37) on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

- Isolated pancreatic islets (e.g., from mouse or rat)

- Culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, 1% penicillin-streptomycin)
- Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing:
 - Low glucose (e.g., 2.8 mM)
 - High glucose (e.g., 16.7 mM)
- Amylin (8-37) (human, rat, or mouse, depending on the islet source)
- Stock solution of Amylin (8-37) (e.g., 1 mM in sterile water or appropriate solvent)
- 35 mm non-tissue culture treated dishes
- 1.5 mL microcentrifuge tubes
- Insulin ELISA kit
- Acid-ethanol solution (0.18 M HCl in 70% ethanol)
- Incubator (37°C, 5% CO₂)
- Benchtop centrifuge

Procedure:

- Islet Culture: Following isolation, culture islets overnight in culture medium at 37°C and 5% CO₂ to allow for recovery.
- Preparation of Reagents:
 - Prepare KRBH solutions with low and high glucose concentrations. Warm to 37°C and adjust pH to 7.4.
 - Prepare working solutions of Amylin (8-37) in KRBH with low and high glucose. A typical concentration range to test for antagonism is 1-10 µM.
- Pre-incubation:

- Hand-pick islets of similar size into a 35 mm dish.
- Wash the islets twice with low-glucose KRBH.
- Pre-incubate the islets in low-glucose KRBH for 60 minutes at 37°C to allow them to equilibrate to a basal secretory state.
- Basal Insulin Secretion (Low Glucose):
 - Transfer a group of 10-15 size-matched islets into each microcentrifuge tube. Perform each treatment in triplicate.
 - Add 500 µL of low-glucose KRBH (with or without Amylin (8-37) for the respective treatment groups).
 - Incubate for 60 minutes at 37°C with the tube lids open.
 - After incubation, close the lids and gently pellet the islets by centrifugation (e.g., 100 x g for 2 minutes).
 - Carefully collect the supernatant and store it at -20°C for insulin measurement. This represents the basal insulin secretion.
- Stimulated Insulin Secretion (High Glucose):
 - To the islet pellet, add 500 µL of high-glucose KRBH (with or without Amylin (8-37)).
 - Incubate for 60 minutes at 37°C with the tube lids open.
 - Pellet the islets by centrifugation.
 - Collect the supernatant and store it at -20°C for insulin measurement. This represents the stimulated insulin secretion.
- Insulin Content Measurement:
 - To the remaining islet pellet, add 500 µL of acid-ethanol solution.

- Vortex and store at -20°C until the insulin assay. This will be used to determine the total insulin content of the islets.
- Insulin Assay:
 - Measure the insulin concentration in the collected supernatants and the acid-ethanol extracts using an insulin ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the insulin secretion to the total insulin content for each sample.
 - Calculate the stimulation index (Insulin secretion in high glucose / Insulin secretion in low glucose) for each condition.
 - Compare the stimulation indices between the control and Amylin (8-37) treated groups.

Islet Perifusion Assay with Amylin (8-37)

This protocol allows for the dynamic measurement of insulin secretion from islets in response to changing secretagogue concentrations, providing a more physiological assessment of β -cell function.

Materials:

- Isolated pancreatic islets
- Perifusion system (including peristaltic pump, water bath, perifusion chambers, and fraction collector)
- Perifusion buffer (e.g., KRBH with 0.1% BSA) with:
 - Basal (low) glucose concentration (e.g., 2.8 mM)
 - Stimulatory (high) glucose concentration (e.g., 16.7 mM)
- Amylin (8-37) stock solution
- Insulin ELISA kit

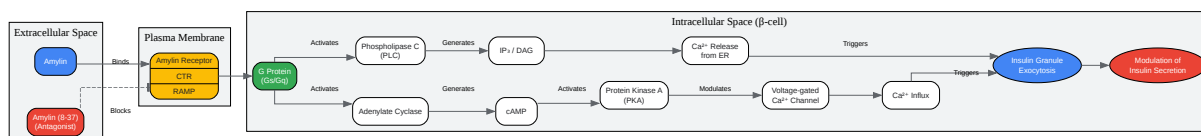
Procedure:

- **System Setup:**
 - Set up the perfusion system according to the manufacturer's instructions.
 - Equilibrate the water bath to 37°C.
 - Prepare perfusion buffers with basal and stimulatory glucose concentrations, with and without the desired concentration of Amylin (8-37) (e.g., 10 µM). De-gas the buffers before use.
- **Islet Loading:**
 - Load approximately 100-200 size-matched islets into each perfusion chamber.
- **Equilibration:**
 - Perfuse the islets with basal glucose buffer for at least 60 minutes to establish a stable baseline of insulin secretion. Set the flow rate to approximately 100 µL/min.
- **Perfusion Protocol:**
 - Begin collecting fractions (e.g., every 1-5 minutes).
 - Continue perfusing with basal glucose for a set period (e.g., 10 minutes) to measure basal secretion.
 - Switch to the stimulatory glucose buffer. To investigate the effect of Amylin (8-37), one channel can be perfused with high glucose alone (control), while another is perfused with high glucose containing Amylin (8-37).
 - Perfuse with the stimulatory solution for a defined period (e.g., 30-60 minutes).
 - Switch back to the basal glucose buffer to observe the return to baseline secretion.
 - To demonstrate antagonism, a period of co-perfusion with a known amylin agonist and Amylin (8-37) can be included.

- Sample Collection and Analysis:
 - Store the collected fractions at -20°C until insulin measurement.
 - Measure the insulin concentration in each fraction using an insulin ELISA kit.
- Data Analysis:
 - Plot the insulin secretion rate (e.g., pg/islet/min) over time for each experimental condition.
 - Calculate the area under the curve (AUC) for the first and second phases of insulin secretion to quantify the total amount of insulin released.
 - Compare the insulin secretion profiles and AUCs between the control and Amylin (8-37) treated groups.

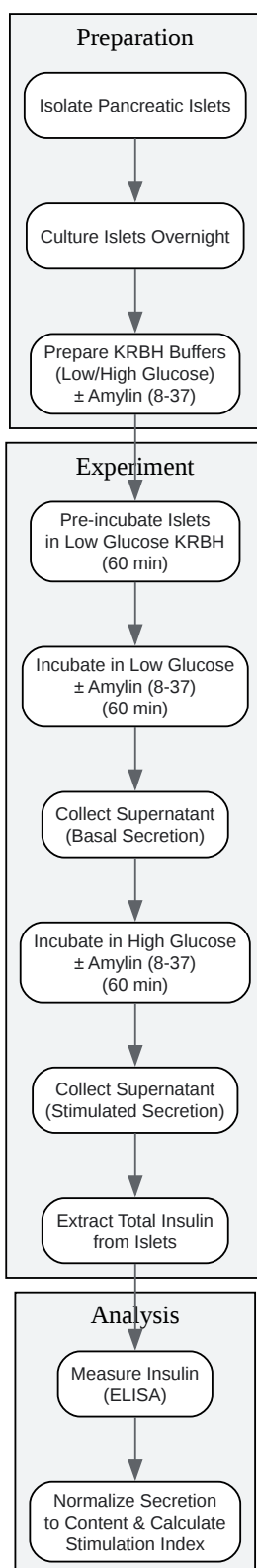
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



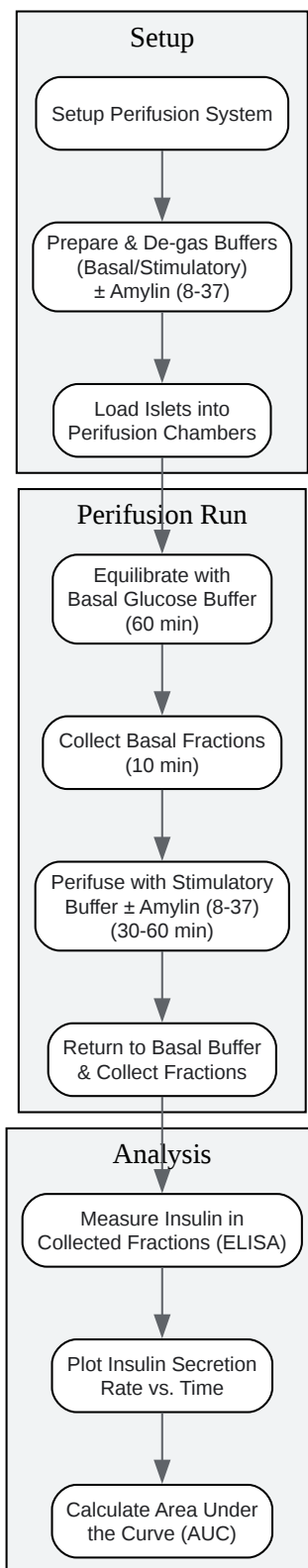
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Caption: Amylin signaling pathway in pancreatic β-cells.



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Caption: Experimental workflow for the static GSIS assay.



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Caption: Experimental workflow for the islet perfusion assay.

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